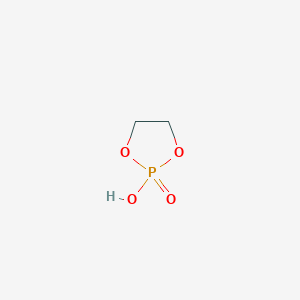
Ethylene phosphate
Descripción general
Descripción
Ethylene phosphate is an organophosphorus compound characterized by the presence of an ethylene group bonded to a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene phosphate can be synthesized through several methods. One common approach involves the reaction of ethylene glycol with phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process that involves the reaction of ethylene oxide with phosphoric acid. This method is preferred due to its efficiency and scalability, allowing for the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethylene phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphate group, which can act as both an electron donor and acceptor.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound often require the presence of a nucleophile, such as an amine or alcohol. These reactions are typically conducted under basic conditions to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ethylene glycol and phosphoric acid, while reduction can produce ethylene and phosphine derivatives.
Aplicaciones Científicas De Investigación
Ethylene phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: this compound plays a role in the study of phosphate metabolism and signaling pathways in plants and microorganisms.
Medicine: Research has explored its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: In industrial applications, this compound is used as a flame retardant and plasticizer in the production of polymers and resins.
Mecanismo De Acción
The mechanism by which ethylene phosphate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, this compound can influence phosphate signaling pathways by acting as a phosphate donor or acceptor. This interaction can modulate various cellular processes, including energy metabolism, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Ethylene phosphate can be compared with other similar compounds, such as:
Ethylene glycol: While both compounds contain an ethylene group, ethylene glycol lacks the phosphate group, resulting in different chemical properties and applications.
Phosphoric acid: Phosphoric acid is a simpler compound that lacks the ethylene group, making it less versatile in certain chemical reactions.
Polyphosphates: These compounds contain multiple phosphate groups and are used in various industrial applications, including water treatment and food preservation.
Propiedades
IUPAC Name |
2-hydroxy-1,3,2λ5-dioxaphospholane 2-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O4P/c3-7(4)5-1-2-6-7/h1-2H2,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQLQUXXCIFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315898 | |
| Record name | Ethylene phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6711-47-3 | |
| Record name | Ethylene phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6711-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


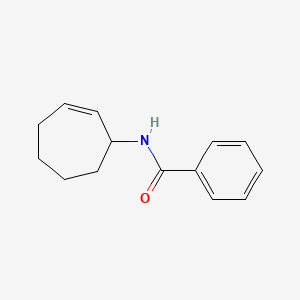
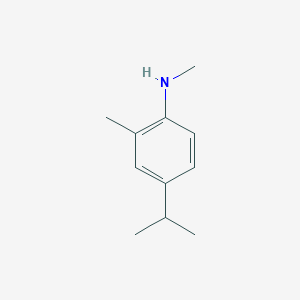

![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
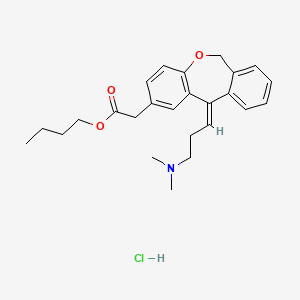


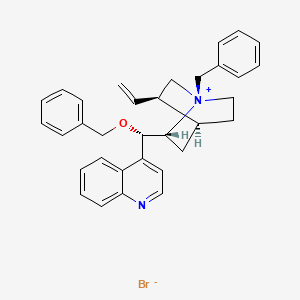

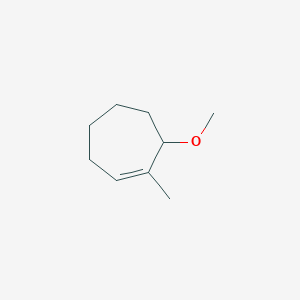
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
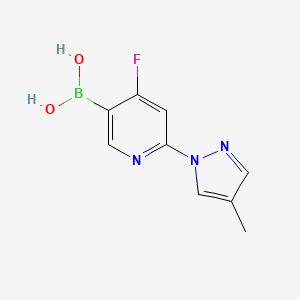
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
